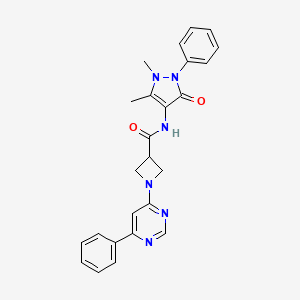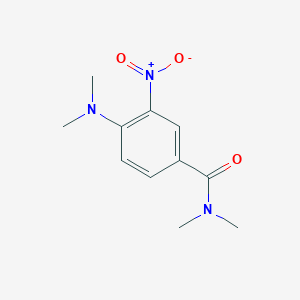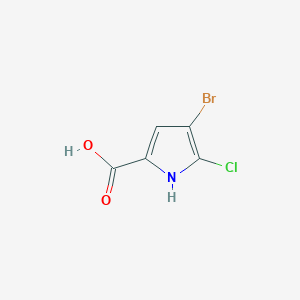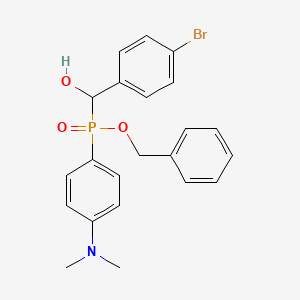![molecular formula C12H22Cl2N2 B2500503 4-[(2S)-2-Aminopropyl]-N,N,3-trimethylanilin-Dihydrochlorid CAS No. 2155840-44-9](/img/structure/B2500503.png)
4-[(2S)-2-Aminopropyl]-N,N,3-trimethylanilin-Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amiflamin-Dihydrochlorid ist eine chemische Verbindung, die für ihre Rolle als reversibler Inhibitor der Monoaminoxidase A (MAO-A) bekannt ist. Es ist ein Derivat der chemischen Klassen Phenethylamin und Amphetamin. Die Verbindung ist besonders für ihre selektive Hemmung von MAO-A in serotonergen Neuronen bekannt, was sie zu einem wertvollen Werkzeug in der neuropharmakologischen Forschung macht .
Wissenschaftliche Forschungsanwendungen
Amiflamin-Dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet, die die MAO-A-Hemmung betreffen.
Biologie: Die Verbindung wird in Studien zum Neurotransmitterstoffwechsel und zur Rolle von MAO-A in verschiedenen biologischen Prozessen eingesetzt.
Medizin: Amiflamin-Dihydrochlorid wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen im Zusammenhang mit dem Serotonin-Stoffwechsel untersucht, wie z. B. Depressionen und Angststörungen.
Wirkmechanismus
Amiflamin-Dihydrochlorid übt seine Wirkung aus, indem es selektiv die Monoaminoxidase A (MAO-A) hemmt, ein Enzym, das für den Abbau von Serotonin, Noradrenalin und Dopamin verantwortlich ist. Durch die Hemmung von MAO-A erhöht die Verbindung die Spiegel dieser Neurotransmitter im Gehirn, was verschiedene therapeutische Wirkungen haben kann. Die molekularen Zielstrukturen umfassen den Serotonin-Transporter, der den Eintritt von Amiflamin in serotonerge Neuronen erleichtert .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Amiflamin-Dihydrochlorid beinhaltet typischerweise die Reaktion von 4-Dimethylamino-2,alpha-Dimethylphenethylamin mit Salzsäure, um das Dihydrochloridsalz zu bilden. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und die Verwendung von Lösungsmitteln, um die Reaktion zu erleichtern .
Industrielle Produktionsverfahren: Die industrielle Produktion von Amiflamin-Dihydrochlorid kann eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labormaßstab beinhalten, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) können zur Reinigung des Endprodukts verwendet werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Amiflamin-Dihydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu ergeben.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen. Die Bedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um den gewünschten Reaktionsweg zu gewährleisten .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab, können aber verschiedene oxidierte oder reduzierte Formen der ursprünglichen Verbindung sowie substituierte Derivate umfassen .
Wirkmechanismus
Amiflamine Dihydrochloride exerts its effects by selectively inhibiting monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, the compound increases the levels of these neurotransmitters in the brain, which can have various therapeutic effects. The molecular targets include the serotonin transporter, which facilitates the entry of Amiflamine into serotonergic neurons .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Phenethylamin: Eine Grundstruktur, von der Amiflamin abgeleitet ist.
Amphetamin: Teilt eine ähnliche chemische Struktur und beeinflusst ebenfalls den Neurotransmitterspiegel.
Einzigartigkeit: Amiflamin-Dihydrochlorid ist einzigartig in seiner hohen Selektivität für MAO-A in serotonergen Neuronen, was eine gezielte Hemmung bei niedrigeren Dosen im Vergleich zu anderen MAO-A-Hemmern ermöglicht. Diese Selektivität reduziert das Risiko von Nebenwirkungen und macht sie zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen .
Eigenschaften
IUPAC Name |
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.2ClH/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13;;/h5-7,10H,8,13H2,1-4H3;2*1H/t10-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIAJBAJBCCYOT-XRIOVQLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)CC(C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N(C)C)C[C@H](C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[2-(azepan-1-yl)ethyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2500421.png)


![N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2500428.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide](/img/structure/B2500430.png)

![N,N-Dimethyl-4-[3-(methylaminomethyl)-1-bicyclo[1.1.1]pentanyl]aniline](/img/structure/B2500434.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-bromopyridine-3-carboxamide](/img/structure/B2500438.png)
![N-[(2-methoxyphenyl)methyl]-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2500439.png)

![methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500442.png)
